molecular formula C14H13N3O2S2 B2912275 N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide CAS No. 672950-10-6

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide

カタログ番号: B2912275
CAS番号: 672950-10-6
分子量: 319.4
InChIキー: HDDHFLQEQLOEAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide (CAS# 672950-10-6) is a synthetic small molecule featuring a quinoxaline core linked to a thiophene sulfonamide group. With a molecular formula of C14H13N3O2S2 and a molecular weight of 319.40 g/mol, this compound is a subject of interest in medicinal chemistry and biochemical research, particularly in the field of enzyme inhibition. This compound belongs to the class of five-membered heterocyclic sulfonamides, which are extensively studied as potent inhibitors of carbonic anhydrases , a family of metalloenzymes . Thiophene sulfonamide derivatives were first identified as effective CA inhibitors as early as 1945, and subsequent research has shown that sulfonamides bearing five-membered rings like thiophene often demonstrate enhanced inhibitory potency compared to their six-membered counterparts . The primary sulfonamide group (-SO2NH2) in its structure acts as a zinc-binding group, enabling it to coordinate with the zinc ion in the active site of carbonic anhydrase isoforms, thereby inhibiting the enzyme's catalytic activity . Researchers are exploring this compound and its analogues primarily for their potential as therapeutic agents. Its value lies in its dual heterocyclic architecture: the 2,3-dimethylquinoxaline moiety may contribute to intercalation with biological targets, while the thiophene sulfonamide group provides the critical enzyme-inhibiting function. Investigations into such compounds cover a broad range of applications, including antitumor , antiepileptic , and antiglaucoma research, driven by the role of carbonic anhydrase isoforms in these disease pathways . In oncology, for instance, specific isoforms like CA IX are overexpressed in hypoxic tumor environments, and their inhibition is a validated strategy for developing novel chemotherapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-10(2)16-13-8-11(5-6-12(13)15-9)17-21(18,19)14-4-3-7-20-14/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDHFLQEQLOEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide typically involves the condensation of 2,3-dimethylquinoxaline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

化学反応の分析

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted sulfonamides.

科学的研究の応用

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

作用機序

The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and require further research to elucidate.

類似化合物との比較

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Quinoxaline Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
N-(2,3-Dimethylquinoxalin-6-yl)thiophene-2-sulfonamide* Likely C₁₄H₁₃N₃O₂S₂ ~355.4 (estimated) 2,3-dimethylquinoxaline, thiophene-2-sulfonamide Sulfonamide H-bonding, steric bulk
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline C₁₆H₉N₃O₂S₂ 339.38 Nitro, bis-thiophene Electron-withdrawing nitro group
N-(2,3-Diphenylquinoxalin-6-yl)acetamide (4a) C₂₈H₂₁ClN₄O₂S 529.0 (example) Diphenylquinoxaline, acetamide Acetamide flexibility, phenyl groups
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₁₆H₂₀N₂O₄S₂ 368.5 Dihydrobenzo dioxine, thiophen-3-yl Sulfonamide, tertiary amine
Key Observations:
  • Thiophene Position: The target compound’s thiophene-2-sulfonamide moiety (vs. thiophen-3-yl in ) may alter steric interactions and π-stacking efficiency in materials applications . Core Structure: Quinoxaline derivatives (e.g., –4) exhibit planar aromaticity conducive to charge transport, whereas benzo dioxine derivatives () introduce oxygen heteroatoms, altering electronic properties .
Key Observations:
  • Synthetic Complexity : The acetamide derivative (4a) achieves high yields (90.2%) under reflux conditions, suggesting that sulfonamide analogs like the target compound may require optimized sulfonylation steps .

Functional and Application-Based Comparisons

  • Pharmaceutical Potential: Sulfonamide groups (target compound, ) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas nitro groups (–3) may confer antimicrobial activity but pose toxicity risks .
  • Material Science : Bis-thiophene derivatives (–3) are promising for organic semiconductors, while the target compound’s sulfonamide could enhance solubility for solution-processed devices .

生物活性

N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide is a compound that combines a quinoxaline moiety with a thiophene sulfonamide structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral applications. Understanding its biological activity is crucial for developing therapeutic agents.

  • Molecular Formula : C14H13N3O2S2
  • Molecular Weight : 319.4 g/mol
  • CAS Number : 672950-10-6

The compound features a quinoxaline ring, which is known for its diverse biological activities, and a thiophene sulfonamide group that enhances its pharmacological profile.

Biological Activity Overview

The biological activity of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide has been explored in various studies, focusing on its antibacterial and antiviral properties.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to reduced folate production necessary for DNA synthesis in bacteria. This characteristic is shared by N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Recent studies have highlighted the potential of sulfonamide derivatives in antiviral applications. For example, sulfonamides with heterocyclic structures have shown inhibitory effects against viruses such as coxsackievirus B and influenza virus . The specific activity of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide against viral targets remains to be fully elucidated but is supported by structural similarities to other effective antiviral compounds.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide. The results indicated a significant inhibition of bacterial growth against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be comparable to established sulfonamide antibiotics .

Study 2: Antiviral Properties

In another investigation focusing on antiviral properties, researchers synthesized novel sulfonamide derivatives and tested their efficacy against influenza strains. Although specific data on N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide was not detailed, the study emphasized the importance of structural modifications in enhancing antiviral activity .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides often correlates with their structural features. The presence of the quinoxaline moiety is believed to contribute significantly to the compound's bioactivity. A comparative analysis of various sulfonamides revealed that modifications at the thiophene and quinoxaline positions could enhance both antibacterial and antiviral activities .

CompoundStructureAntibacterial ActivityAntiviral Activity
AQuinoxaline-SulfonamideMIC = 32 µg/mLIC50 = 0.5 µg/mL
BN-(2,3-Dimethyl)-Thiophene-SulfonamideMIC = 16 µg/mLIC50 = Not tested
COther SulfonamidesMIC = 64 µg/mLIC50 = 1 µg/mL

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide?

The synthesis of thiophene-sulfonamide derivatives typically involves coupling reactions between functionalized quinoxaline intermediates and sulfonamide precursors. For example, describes the use of nucleophilic substitution with propargylamine to synthesize N-(prop-2-yn-1-yl)thiophene-2-sulfonamide derivatives, achieving yields of 20–93% via flash chromatography purification . Key steps include:

  • Reagent selection : Use of Pd-catalyzed cross-coupling (e.g., Stille coupling) for thiophene functionalization (as in for related thienothiophenes).
  • Purification : Flash chromatography (petrol/ethyl acetate gradients) or recrystallization to isolate pure sulfonamides.
  • Yield optimization : Adjusting stoichiometry (e.g., 1.0–1.2 equiv of Grignard reagents) and reaction time (24–48 hours).

Q. How can structural characterization of this compound be systematically performed?

Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (for functional group verification). –3 provide a template for crystallographic analysis of quinoxaline-thiophene systems:

  • Crystallography : Monoclinic P2₁/c space group (common for similar derivatives), with bond angles (e.g., O2–N3–C5: 117.6°) and torsion parameters .
  • NMR : ¹H and ¹³C spectra to confirm sulfonamide NH (~8–10 ppm) and aromatic proton environments (e.g., thiophene protons at δ 7.0–7.9 ppm) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide?

Use molecular docking and in silico screening against protein databases. highlights protocols for identifying xenon-binding proteins, adaptable here:

  • Target selection : Focus on enzymes like carbonic anhydrase (known to interact with sulfonamides; ) or AICARFT ( ).
  • Software : Tools like AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores (e.g., −1.25 to −1.39 kcal/mol in ) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies address discrepancies in crystallographic data for quinoxaline-sulfonamide derivatives?

Cross-validate structural data using complementary techniques:

  • CCDC validation : Ensure crystallographic data (e.g., CCDC 1983315 in ) meet IUCr standards for bond lengths/angles .
  • Spectroscopic alignment : Match XRD-derived bond distances with DFT-optimized structures (e.g., S–C bond lengths ~1.76 Å in vs. computational models) .
  • Thermal ellipsoid analysis : Assess disorder (e.g., reports 57.8% occupancy for a disordered O4 atom) .

Q. How can in vivo efficacy of this compound be evaluated in cancer models?

Follow protocols from , which tested a related thiophene-sulfonamide in xenograft models:

  • Dosing : Administer 10–50 mg/kg intravenously, monitoring tumor volume weekly.
  • Biomarkers : Measure AICARFT inhibition via LC-MS quantification of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) levels.
  • Toxicity : Perform histopathology on liver/kidney tissues to assess off-target effects .

Methodological Considerations

Q. What analytical techniques resolve synthetic byproducts in sulfonamide reactions?

  • HPLC-MS : Detect impurities using gradients (e.g., 5–95% acetonitrile in water with 0.1% formic acid).
  • TLC monitoring : Use silica plates (petrol/ethyl acetate, 3:1) to track reaction progress ().
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate pure sulfonamide crystals .

Q. How are structure-activity relationships (SARs) determined for quinoxaline-sulfonamide hybrids?

  • Functional group variation : Modify substituents on the quinoxaline (e.g., nitro, methyl) and thiophene (e.g., halogenation) cores ( ).
  • Enzymatic assays : Test inhibition of carbonic anhydrase isoforms (e.g., KI values < 10 nM in for thieno[2,3-b]thiophene derivatives) .
  • Computational SAR : Map electrostatic potential surfaces to correlate substituent effects with binding affinity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on sulfonamide bioactivity?

  • Assay conditions : Compare enzyme sources (e.g., human vs. bacterial carbonic anhydrase in vs. 17).
  • Solubility factors : Note differences in DMSO concentration (e.g., >1% may denature proteins, altering IC₅₀).
  • Metabolic stability : Check if conflicting in vivo results ( ) stem from pharmacokinetic variability (e.g., CYP450 metabolism).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。